pseudopterosin B
Description
Properties
CAS No. |
104855-21-2 |
|---|---|
Molecular Formula |
C27H38O7 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5R)-2-[[(4R,6S,6aR,9S)-2-hydroxy-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6,6a,7,8,9-hexahydro-4H-phenalen-1-yl]oxy]-4,5-dihydroxyoxan-3-yl] acetate |
InChI |
InChI=1S/C27H38O7/c1-12(2)9-17-10-14(4)18-8-7-13(3)20-22(18)21(17)15(5)23(30)25(20)34-27-26(33-16(6)28)24(31)19(29)11-32-27/h9,13-14,17-19,24,26-27,29-31H,7-8,10-11H2,1-6H3/t13-,14-,17-,18+,19+,24-,26+,27-/m0/s1 |
InChI Key |
UDURMGJKGORCRS-PSXKBTAYSA-N |
SMILES |
CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)O)O)OC(=O)C)O)C)C=C(C)C)C |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H](C[C@@H](C3=C(C(=C(C1=C23)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)OC(=O)C)O)C)C=C(C)C)C |
Canonical SMILES |
CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)O)O)OC(=O)C)O)C)C=C(C)C)C |
Synonyms |
OAS-1000 pseudopterosin A pseudopterosin B pseudopterosin C pseudopterosin D pseudopterosin E pseudopterosins |
Origin of Product |
United States |
Scientific Research Applications
Inhibition of Breast Cancer Cell Proliferation
Research indicates that pseudopterosin B can inhibit the proliferation of triple-negative breast cancer cells (MDA-MB-231). A study demonstrated that treatment with pseudopterosin B significantly reduced cell invasion in a three-dimensional matrix model, with invasion area decreasing by up to 73% over 72 hours . This effect is attributed to the compound's ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is crucial for cancer progression.
Modulation of Cytokine Release
Pseudopterosin B has been shown to block the release of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in cancer cell lines. This modulation occurs through the activation of the glucocorticoid receptor, which interacts with NF-κB signaling . The ability to regulate cytokine levels suggests potential applications in managing inflammation associated with cancer therapies.
Anti-inflammatory Applications
Pseudopterosin B exhibits potent anti-inflammatory properties. It has been reported to effectively reduce inflammation in various models, including:
- Topical Inflammation : In clinical trials, pseudopterosins demonstrated superior efficacy compared to traditional anti-inflammatory drugs like indomethacin .
- Skin Conditions : Pseudopterosin B may be beneficial for treating conditions such as psoriasis and other inflammatory skin disorders due to its ability to inhibit pro-inflammatory pathways .
Analgesic Effects
The analgesic properties of pseudopterosin B have been highlighted in studies demonstrating its effectiveness in alleviating pain associated with traumatic injuries and surgical procedures. Its non-narcotic nature makes it a promising candidate for pain management without the risks associated with opioid medications .
Cosmetic Applications
Pseudopterosin B is recognized for its potential in cosmetic formulations due to its anti-inflammatory and skin-healing properties. It is among the first marine natural products licensed for use in cosmetic skincare products, indicating its commercial viability and effectiveness in promoting skin health .
Summary of Key Findings
| Application Area | Findings |
|---|---|
| Anticancer | Inhibits proliferation and invasion of breast cancer cells; modulates cytokine release |
| Anti-inflammatory | Effective in reducing inflammation; superior efficacy compared to traditional drugs |
| Analgesic | Non-narcotic pain relief; effective for post-operative and traumatic pain |
| Cosmetic | Licensed for use in skincare; promotes skin healing and reduces inflammation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
